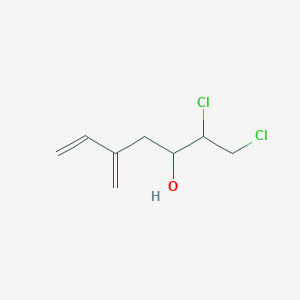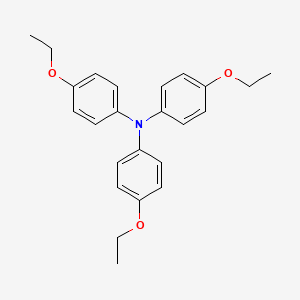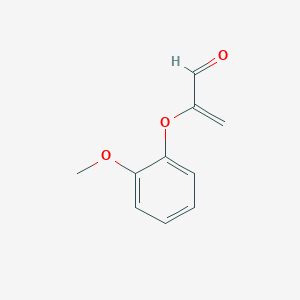
2-(2-Methoxyphenoxy)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenoxy)prop-2-enal is an organic compound with the molecular formula C10H10O3. It is also known as 2-Propenal, 2-(2-methoxyphenoxy)-. This compound is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a propenal group.
Preparation Methods
The synthesis of 2-(2-Methoxyphenoxy)prop-2-enal typically involves the reaction of guaiacol (2-methoxyphenol) with propenal (acrolein) under specific conditions. One common method involves the use of a base to deprotonate the guaiacol, followed by the addition of propenal to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-(2-Methoxyphenoxy)prop-2-enal undergoes a variety of chemical reactions due to the presence of the α,β-unsaturated carbonyl group. Some of the common reactions include:
Michael Addition: This compound can undergo Michael addition reactions with nucleophiles such as enolates, thiols, and amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(2-Methoxyphenoxy)prop-2-enal has several applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Synthesis of Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceuticals, including those with cardiovascular activity.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. The compound can act as an electrophile, reacting with nucleophiles at the β-carbon position. This reactivity is due to the conjugation of the carbonyl group with the double bond, which increases the electrophilicity of the β-carbon .
In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues in the active site .
Comparison with Similar Compounds
2-(2-Methoxyphenoxy)prop-2-enal can be compared to other α,β-unsaturated carbonyl compounds, such as cinnamaldehyde and crotonaldehyde. While all these compounds share the α,β-unsaturated carbonyl structure, this compound is unique due to the presence of the methoxyphenoxy group, which imparts different electronic and steric properties .
Similar compounds include:
Cinnamaldehyde: Known for its use in flavorings and fragrances.
Crotonaldehyde: Used in organic synthesis and as a precursor to other chemicals.
2-Methoxycinnamaldehyde: Similar in structure but with different reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
65076-90-6 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)prop-2-enal |
InChI |
InChI=1S/C10H10O3/c1-8(7-11)13-10-6-4-3-5-9(10)12-2/h3-7H,1H2,2H3 |
InChI Key |
PWRIDPJXFVNDOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


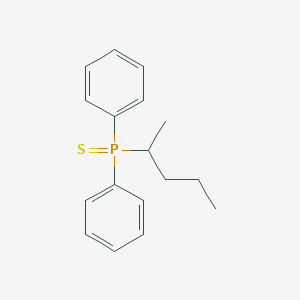
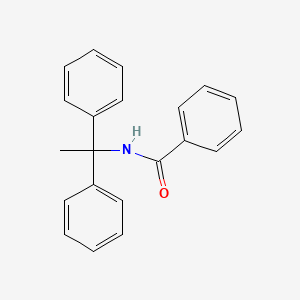
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)
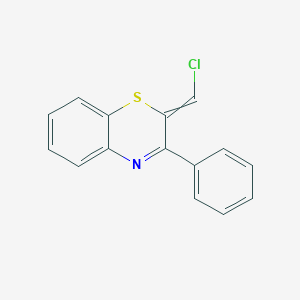


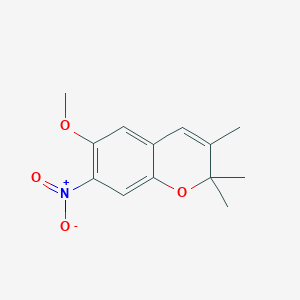
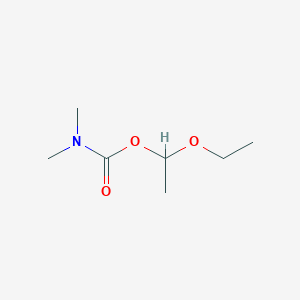
![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
